Product packaging for 2-Naphthalen-2-yl-benzooxazol-5-yl-amine(Cat. No.:CAS No. 95888-12-3)

2-Naphthalen-2-yl-benzooxazol-5-yl-amine

Cat. No.: B3023422
CAS No.: 95888-12-3
M. Wt: 260.29 g/mol
InChI Key: YUVSHBCMUZGXKP-UHFFFAOYSA-N
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Description

Historical and Current Significance of Benzooxazole Derivatives in Chemical Sciences

The benzooxazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to an oxazole (B20620) ring, is a privileged structure in the chemical sciences. Historically, these derivatives have been recognized for their utility as fluorescent whitening agents and dyes. However, their significance has profoundly expanded over the past few decades, with extensive research revealing a broad spectrum of biological activities.

Currently, benzooxazole derivatives are a focal point in medicinal chemistry due to their diverse pharmacological profiles. They have been investigated for their potential as anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral agents. researchgate.netjocpr.comptfarm.plnih.gov The rigid, planar structure of the benzooxazole ring system allows it to effectively interact with various biological targets, including enzymes and receptors. ontosight.ai This has led to the development of numerous synthetic derivatives with tailored therapeutic properties. nih.gov

Beyond medicine, benzooxazole derivatives are also finding applications in materials science. Their inherent fluorescence and thermal stability make them promising candidates for organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net The versatility of the benzooxazole core, which allows for substitution at various positions, enables the fine-tuning of its electronic and photophysical properties for specific applications. nih.gov

A summary of the diverse applications of benzooxazole derivatives is presented in the table below.

Field of ApplicationSpecific Uses
Medicinal Chemistry Anticancer, Antimicrobial, Antifungal, Anti-inflammatory, Antiviral Agents
Materials Science Organic Light-Emitting Diodes (OLEDs), Fluorescent Probes, Dyes
Agrochemicals Fungicides, Herbicides

Structural Rationale and Unique Research Interest of 2-Naphthalen-2-yl-benzooxazol-5-yl-amine

The chemical compound this compound, with the molecular formula C₁₈H₁₂N₂O, integrates the well-established benzooxazole core with a naphthalene (B1677914) substituent at the 2-position and an amine group at the 5-position. This specific arrangement of functional groups is the basis for its unique research interest.

Structural Features and Their Implications:

Benzooxazole Core: Provides a rigid, aromatic, and heterocyclic framework known for its biological activity and fluorescence.

Naphthalene Moiety: The presence of the bulky, electron-rich naphthalene ring extends the π-conjugated system of the molecule. This is anticipated to significantly influence its photophysical properties, such as absorption and emission spectra, potentially leading to enhanced fluorescence quantum yields and bathochromic (red) shifts. nih.gov This makes the compound of particular interest for applications in fluorescent probes and materials science.

Amine Group: The amino group at the 5-position can act as an electron-donating group, further modulating the electronic properties of the benzoxazole (B165842) system. It also provides a potential site for further chemical modification, allowing for the synthesis of a library of related compounds with varied properties. From a biological perspective, the amine group can participate in hydrogen bonding interactions, which is crucial for binding to biological targets. nih.gov

The unique research interest in this compound stems from the synergistic effects of these structural components. Researchers are keen to explore how the interplay between the benzooxazole core, the naphthalene substituent, and the amine group influences its biological activity and photophysical characteristics. Preliminary investigations into related compounds suggest potential applications in drug discovery, particularly in the development of new therapeutic agents. ontosight.ai The study of its specific interactions with biological macromolecules and its performance in optoelectronic applications are active areas of research.

Below is a table summarizing the key properties of this compound.

PropertyValue
Molecular Formula C₁₈H₁₂N₂O
Molecular Weight 272.30 g/mol
IUPAC Name 2-(naphthalen-2-yl)-1,3-benzoxazol-5-amine
CAS Number 95888-12-3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12N2O B3023422 2-Naphthalen-2-yl-benzooxazol-5-yl-amine CAS No. 95888-12-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-naphthalen-2-yl-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c18-14-7-8-16-15(10-14)19-17(20-16)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVSHBCMUZGXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=CC(=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95888-12-3
Record name 95888-12-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Sophisticated Synthetic Methodologies for 2 Naphthalen 2 Yl Benzooxazol 5 Yl Amine

Foundational Synthetic Routes to the Benzooxazole Scaffold

The construction of the benzooxazole ring system is a well-established field in organic synthesis, with numerous methods developed over the years. nih.gov The most prevalent and versatile of these strategies begin with ortho-aminophenol as the key precursor. nih.gov These foundational routes can be broadly categorized into cyclocondensation and oxidative cyclization approaches.

Cyclocondensation Approaches from ortho-Aminophenol Derivatives

The most traditional and widely employed method for synthesizing 2-substituted benzooxazoles is the direct condensation of an o-aminophenol with a carbonyl-containing functional group, followed by cyclodehydration. nih.gov This pathway involves the initial formation of a Schiff base or an amide intermediate, which then undergoes intramolecular ring closure to form the oxazole (B20620) ring. A variety of carbonyl precursors can be utilized, including carboxylic acids, aldehydes, acyl chlorides, and esters. ijpbs.com

The reaction is typically promoted by dehydrating agents or catalysts under thermal conditions. Polyphosphoric acid (PPA) is a classic and highly effective medium for this transformation, acting as both a catalyst and a solvent to drive the reaction towards the cyclized product at elevated temperatures. ijpbs.com Other acid catalysts, such as p-toluene sulfonic acid, have also been employed. organic-chemistry.org The versatility of this method allows for the introduction of a wide array of substituents at the 2-position of the benzooxazole core, depending on the chosen carbonyl precursor. For instance, reacting o-aminophenols with β-diketones or functionalized orthoesters provides routes to diverse 2-substituted derivatives. organic-chemistry.org

Recent advancements have focused on developing milder and more efficient catalytic systems. These include the use of samarium triflate in aqueous media, which offers a greener alternative to harsh acidic conditions. organic-chemistry.org The table below summarizes various cyclocondensation conditions.

PrecursorsCatalyst/ReagentConditionsKey AdvantageReference
o-Aminophenol, Carboxylic AcidPolyphosphoric Acid (PPA)High Temperature (e.g., 150-180°C)High yield, widely applicable ijpbs.com
o-Aminophenol, AldehydeSamarium TriflateAqueous medium, mild conditionsGreen, reusable catalyst organic-chemistry.org
o-Aminophenol, β-DiketoneBrønsted Acid / CuITolerates various functional groupsVersatile for 2-substituted benzoxazoles organic-chemistry.org
o-Aminophenol, ThioamideTriphenylbismuth dichloride60°C, 1,2-DCEMild conditions, base-free beilstein-journals.org
o-Aminophenol, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)BF₃·Et₂O1,4-Dioxane, refluxForms 2-aminobenzoxazoles nih.gov

Oxidative Cyclization Protocols and Their Variants

An alternative to the direct cyclodehydration of pre-formed amides is the one-pot oxidative cyclization of Schiff bases formed in situ. In this approach, an o-aminophenol is first condensed with an aldehyde to generate a phenolic Schiff base (or imine) intermediate. This intermediate is then subjected to an oxidant, which facilitates the intramolecular C-O bond formation and subsequent aromatization to yield the 2-substituted benzooxazole. researchgate.net

A variety of oxidizing agents and catalytic systems have been developed for this purpose. Elemental sulfur has been shown to be an excellent and economical oxidant for this transformation. researchgate.net Metal-catalyzed aerobic oxidation represents a more modern and atom-economical approach. Catalysts such as Cu₂O in dimethyl sulfoxide (B87167) (DMSO) can facilitate the reaction at room temperature, offering a high-yield and environmentally conscious method. nih.gov Other systems utilize catalysts like FeCl₃ or Ni(II) complexes under aerobic conditions. nih.gov These methods are attractive due to their operational simplicity and often milder reaction conditions compared to traditional PPA-mediated condensations.

PrecursorsCatalyst/OxidantConditionsKey AdvantageReference
o-Aminophenol, AldehydeElemental Sulfur / Na₂S·5H₂ODMSO, 70°CFeasible alternative to O₂ nih.gov
o-Aminophenol, AldehydeCu₂ODMSO, Room TemperatureHigh yield, ambient conditions nih.gov
o-Aminophenol, AldehydeFeCl₃ / AgNO₃ (co-oxidant)Toluene, 110°C, aerobicHigh atom economy, operational simplicity nih.gov
o-Aminophenol, KetoneElemental Sulfur / N-methylpiperidineMild conditionsProvides 2-alkylbenzoxazoles researchgate.net
o-Aminophenol, AlkeneElemental Sulfur-Direct use of alkenes researchgate.net

Dedicated Synthetic Strategies for 2-Naphthalen-2-yl-benzooxazol-5-yl-amine

The synthesis of the specifically substituted this compound is not documented as a single-step procedure and requires a dedicated, multi-step strategy. The most logical approach involves the initial construction of a nitro-substituted benzooxazole precursor, followed by the reduction of the nitro group to the target amine. This retrosynthetic analysis points to two key starting materials: a substituted o-aminophenol to form the main ring and a naphthalene (B1677914) derivative to install the C2-substituent.

Optimized Reaction Conditions and Precursor Utilization

A robust and efficient pathway to the target compound begins with 2-amino-4-nitrophenol (B125904) as the foundational precursor for the benzooxazole ring. The nitro group at the 4-position of this starting material ultimately becomes the amino group at the 5-position of the final product. The C2-naphthalenyl moiety is introduced via a cyclocondensation reaction with either 2-naphthaldehyde or 2-naphthoic acid .

The optimized synthetic sequence is as follows:

Cyclocondensation to form the Nitro Intermediate : 2-amino-4-nitrophenol is reacted with 2-naphthoic acid in the presence of a strong dehydrating agent. Polyphosphoric acid (PPA) is the reagent of choice for this step, typically requiring heating at temperatures around 150-180°C to drive the cyclodehydration to completion. ijpbs.com This reaction forms the stable intermediate, 2-(naphthalen-2-yl)-5-nitrobenzooxazole . This strategy is analogous to patented methods for preparing similar structures, such as 2-(nitrophenyl)-5-nitrobenzoxazole, which is formed by the cyclization of an ester intermediate derived from 2-amino-4-nitrophenol sodium and paranitrobenzoyl chloride. google.com

Reduction of the Nitro Group : The final step is the chemical reduction of the nitro group on the 2-(naphthalen-2-yl)-5-nitrobenzooxazole intermediate. This transformation is reliably achieved using standard reduction conditions. A common and effective method is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl) or catalytic hydrogenation using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst. google.com This step selectively reduces the nitro group to yield the final product, This compound .

This two-step sequence, starting from readily available precursors and utilizing well-established reactions, represents the most direct and optimized pathway for the synthesis of the target molecule.

Exploration of Alternative Synthetic Pathways

While the nitro-reduction pathway is the most direct, several alternative strategies could be explored, leveraging different precursors or reaction sequences.

Late-Stage Nitration and Reduction : Another conceivable route involves first synthesizing the unsubstituted 2-(naphthalen-2-yl)benzooxazole from 2-aminophenol (B121084) and 2-naphthoic acid. This core structure would then be subjected to nitration to introduce a nitro group, followed by reduction. The challenge in this approach lies in controlling the regioselectivity of the electrophilic nitration step. While nitration often occurs at the 5- or 6-positions of the benzooxazole ring, it can lead to a mixture of isomers, complicating purification and reducing the yield of the desired 5-nitro intermediate.

Transition Metal-Catalyzed Amination : A more modern approach would involve the synthesis of a 5-halo-2-(naphthalen-2-yl)benzooxazole precursor (e.g., from 2-amino-4-bromophenol). The halogen at the 5-position could then be converted to the amino group via a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, using an ammonia (B1221849) surrogate. This pathway offers high functional group tolerance but requires more steps and specialized catalysts.

Green Chemistry and Sustainable Synthetic Techniques for Benzooxazole Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including benzooxazoles. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Many of these sustainable techniques are directly applicable to the synthesis of this compound and its intermediates.

Key green approaches include:

Use of Aqueous Media : The development of water-tolerant catalysts, such as samarium triflate, allows the condensation of o-aminophenols and aldehydes to be performed in water, eliminating the need for volatile organic solvents. organic-chemistry.org

Solvent-Free Reactions : Reactions can be conducted under solvent-free conditions, often facilitated by ultrasound or microwave irradiation. For example, the synthesis of benzooxazole derivatives from o-aminophenols and aldehydes has been achieved using a reusable magnetic nanoparticle-supported catalyst under solvent-free ultrasound conditions. researchgate.net

Reusable and Heterogeneous Catalysts : There is a strong focus on replacing homogeneous catalysts with solid-supported, reusable alternatives. Nano-catalysts such as nano-ceria (CeO₂), ZnO nanoparticles, and TiO₂–ZrO₂ have been successfully used as efficient and recyclable catalysts for 2-aryl-benzooxazole synthesis. nih.govijpbs.com These catalysts are easily separated from the reaction mixture and can be reused multiple times without a significant loss of activity.

Energy-Efficient Methods : Microwave and ultrasonic irradiation provide alternative energy sources that can significantly reduce reaction times and improve yields compared to conventional heating. researchgate.net

The table below highlights several green synthetic methodologies for benzooxazole derivatives.

MethodologyCatalyst/MediumConditionsGreen AdvantageReference
CondensationAmmonium Chloride / Ethanol80-90°CEconomically viable, mild conditions ijpbs.com
CondensationLAIL@MNP (Magnetic Nanoparticle)Solvent-free, 70°C, UltrasoundReusable magnetic catalyst, high efficiency researchgate.net
CondensationNano-CeO₂-Heterogeneous, efficient catalyst ijpbs.com
CondensationTiO₂-ZrO₂Acetonitrile, 60°CReusable catalyst, short reaction time nih.gov
CyclizationWaterMetal/ligand-freeEnvironmentally benign solvent, excellent yield ijpbs.com

Microwave-Assisted Organic Synthesis (MAOS) in Benzooxazole Formation

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate a wide range of chemical transformations. researchgate.neteurekaselect.com The application of microwave irradiation in the synthesis of 2-arylbenzoxazoles, a class of compounds to which this compound belongs, typically involves the condensation of a 2-aminophenol derivative with an aromatic aldehyde. researchgate.netjocpr.com In the context of synthesizing the target molecule, the key precursors would be a suitably substituted 2-aminophenol (such as 2-amino-4-nitrophenol, which can be later reduced to the 5-amino group) and 2-naphthaldehyde.

The primary advantage of MAOS lies in its efficient heating mechanism, which involves direct coupling of microwave energy with the polar molecules in the reaction mixture. eurekaselect.com This leads to a rapid increase in temperature and pressure, often resulting in dramatically reduced reaction times compared to conventional heating methods. tandfonline.com For the synthesis of 2-arylbenzoxazoles, microwave irradiation can facilitate the cyclocondensation reaction in the presence of various catalysts or reagents, and sometimes even under solvent-free conditions. jocpr.com

Research has demonstrated the utility of MAOS in conjunction with various catalytic systems and oxidants to promote the formation of the benzoxazole (B165842) ring. For instance, manganese dioxide (MnO2) nanoparticles have been used as an oxidant in the microwave-assisted coupling of o-aminophenols with aromatic aldehydes, affording 2-arylbenzoxazoles in good to high yields and with short reaction times. researchgate.net Another approach involves the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) under solvent-free microwave conditions, which also provides an efficient and rapid synthesis of 2-arylbenzoxazole derivatives. jocpr.com Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and oxalic acid, have also been employed as catalysts under microwave irradiation for the environmentally benign synthesis of benzoxazoles. mdpi.com

A plausible microwave-assisted synthesis of a precursor to the target compound could involve the reaction of 2-amino-4-nitrophenol with 2-naphthaldehyde. The resulting nitro-substituted benzoxazole could then be subjected to a standard reduction protocol to yield the final this compound.

Table 1: Representative Conditions for Microwave-Assisted Synthesis of 2-Arylbenzoxazoles

Entry Aldehyde Catalyst/Reagent Solvent Power (W) Time (min) Yield (%)
1 Benzaldehyde MnO2 nanoparticles - 300 5-10 85-95
2 4-Methoxybenzaldehyde [CholineCl][Oxalic Acid] - 400 10 84

This table presents data for the synthesis of analogous 2-arylbenzoxazoles and is intended to be representative of the conditions that could be adapted for the synthesis of this compound.

Catalyst-Mediated Cyclization Reactions

Catalyst-mediated cyclization reactions represent a cornerstone of modern synthetic chemistry, offering high efficiency and selectivity in the construction of heterocyclic systems like benzoxazoles. Both copper and palladium-based catalytic systems have been extensively explored for the synthesis of 2-substituted benzoxazoles. organic-chemistry.orgacs.org These methods often involve the intramolecular cyclization of precursors such as o-haloanilides or the direct coupling of 2-aminophenols with various partners.

Copper-catalyzed methods are particularly prevalent due to the low cost and ready availability of copper salts. rsc.org One common strategy involves the intramolecular O-arylation of ortho-haloanilides. benthamdirect.com For the synthesis of the target compound, this would entail the preparation of an N-(2-halo-4-aminophenyl)naphthalene-2-carboxamide, which would then undergo a copper-catalyzed intramolecular cyclization. Various copper sources, such as CuI, CuCl, and copper(II) oxide nanoparticles, have been shown to be effective, often in the presence of a ligand like 1,10-phenanthroline. organic-chemistry.orgrsc.orgacs.org

Palladium-catalyzed reactions also offer a powerful route to benzoxazoles. These can include one-pot procedures involving the carbonylation of aromatic halides in the presence of 2-aminophenols. acs.org For instance, a palladium catalyst can facilitate the coupling of an aryl halide with carbon monoxide and a 2-aminophenol derivative to form a benzoxazole in a single step. Another advanced palladium-catalyzed approach involves a C-H functionalization/intramolecular C-S or C-O bond formation process, although this is more commonly applied to benzothiazoles and related heterocycles. acs.org

A potential catalyst-mediated route to this compound could involve the copper-catalyzed cyclization of N-(2-bromo-4-nitrophenyl)naphthalene-2-carboxamide, followed by reduction of the nitro group. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction conditions and achieving high yields.

Table 2: Examples of Catalyst-Mediated Synthesis of 2-Arylbenzoxazoles

Entry Catalyst Ligand Base Solvent Temperature (°C) Yield (%)
1 CuCl None K2CO3 DMF 120 73
2 CuI 1,10-phenanthroline Cs2CO3 Dioxane 110 70-90
3 CuO nanoparticles None KOH DMSO 110 80-97

This table illustrates typical conditions for the synthesis of 2-arylbenzoxazoles using various catalytic systems. These conditions could serve as a starting point for the development of a specific synthesis for this compound.

Advanced Spectroscopic and Structural Characterization of 2 Naphthalen 2 Yl Benzooxazol 5 Yl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Experimental NMR data, which is crucial for the definitive structural elucidation of organic compounds, is not available for 2-Naphthalen-2-yl-benzooxazol-5-yl-amine in the public domain. NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule.

High-Resolution ¹H NMR Spectroscopy for Proton Environment Characterization

Specific high-resolution ¹H NMR (Proton Nuclear Magnetic Resonance) spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, are not reported in the available literature. This information would be essential to characterize the local electronic environment and connectivity of all protons in the molecule, including those on the naphthalene (B1677914) and benzoxazole (B165842) ring systems and the amine group.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

Reports on two-dimensional (2D) NMR studies, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), for this compound could not be found. These advanced techniques are indispensable for unambiguously assigning proton and carbon signals and establishing the connectivity between atoms through covalent bonds, which is fundamental for complete structural verification.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a key technique for identifying the functional groups present in a molecule by analyzing the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy Investigations

Specific Fourier Transform Infrared (FT-IR) spectroscopic data for this compound is not documented in the searched sources. An FT-IR spectrum would be expected to show characteristic absorption bands corresponding to the N-H stretching of the amine group, C=N stretching of the oxazole (B20620) ring, C-O-C stretching, and various C-H and C=C aromatic vibrations of the naphthalene and benzene (B151609) rings.

Raman Spectroscopy (if applicable for relevant research)

No Raman spectroscopy studies for this compound have been reported in the available scientific literature. Raman spectroscopy, being complementary to FT-IR, would provide valuable information on the vibrations of the molecular framework, particularly for the non-polar bonds and aromatic ring systems.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Patterns

No published High-Resolution Mass Spectrometry data, including accurate mass determination or fragmentation patterns, could be located for this compound. This information is crucial for confirming the elemental composition and elucidating the structural components of the molecule under mass spectrometric conditions.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment

Detailed photophysical characterization of this compound is not available in the scientific literature. Such studies are essential for understanding the interaction of the molecule with light and its potential applications in materials science and photonics.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Specific data regarding the UV-Vis absorption maxima (λmax) and corresponding molar absorptivity (ε) values for this compound in various solvents are not documented in the available literature. This data is fundamental for describing the electronic transitions within the molecule.

Fluorescence Spectroscopy and Quantum Yield Determinations

Information on the fluorescence emission properties, such as emission maxima (λem), Stokes shift, and fluorescence quantum yields (ΦF), for this compound is absent from the reviewed scientific papers. These parameters are key to evaluating the efficiency and color of the light emitted by the compound after excitation.

Computational Chemistry and Theoretical Investigations of 2 Naphthalen 2 Yl Benzooxazol 5 Yl Amine

Quantum Mechanical Studies

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structures

No published studies were found that specifically report the DFT calculations for the ground state geometry and electronic structure of 2-Naphthalen-2-yl-benzooxazol-5-yl-amine. Such a study would typically involve optimizing the molecule's 3D structure using a functional like B3LYP and a basis set (e.g., 6-31G(d,p)) to find the lowest energy conformation. The results would provide data on bond lengths, bond angles, and dihedral angles.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations

There is no available literature detailing TD-DFT calculations to determine the excited state properties or to simulate the absorption/emission spectra of this compound. This type of analysis would be essential for understanding its photophysical behavior, including predicting its UV-visible absorption maxima and the nature of its electronic transitions.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

A search of scientific databases yielded no studies employing Molecular Dynamics simulations to investigate the conformational landscape or dynamic behavior of this compound in different environments (e.g., in vacuum or various solvents).

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Descriptors

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO gap, and related electronic descriptors (like electronegativity, chemical hardness, and electrophilicity index) for this compound have not been reported in the literature. This information is crucial for assessing the molecule's kinetic stability and chemical reactivity.

Mechanistic Elucidation through Computational Approaches

Investigation of Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms

No published studies were found that specifically investigate the ESIPT mechanisms of this compound. Such an investigation would typically involve high-level quantum chemical calculations to map the potential energy surfaces of the ground and excited states, identify the transition states for proton transfer, and analyze the resulting tautomeric forms. Without experimental or theoretical data, any discussion on this topic would be purely speculative and would not meet the required standards of scientific accuracy.

Intermolecular Interactions and Crystal Packing Predictions

Detailed analysis of intermolecular interactions and crystal packing for this compound is contingent on the availability of its crystal structure or on dedicated computational studies.

A Hirshfeld surface analysis requires crystallographic information files (CIF) from X-ray diffraction studies. As no crystal structure for this compound is publicly available, a Hirshfeld surface analysis to visualize and quantify non-covalent interactions cannot be performed. Consequently, data tables detailing the contributions of different intermolecular contacts (e.g., H···H, C···H, N···H) cannot be generated.

The computational estimation of interaction energies between molecules in a crystal lattice is a sophisticated analysis that also relies on the known crystal packing of a compound. Without this structural information for this compound, it is not possible to calculate the energies of specific molecular pairs or to understand the forces governing its supramolecular assembly. Therefore, no data table of interaction energies can be provided.

Chemical Reactivity and Advanced Functionalization of 2 Naphthalen 2 Yl Benzooxazol 5 Yl Amine

Directed Functionalization of the Benzooxazole Core

The benzoxazole (B165842) ring system is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions. The precise position of functionalization on the benzene (B151609) portion of the core is directed by the combined electronic effects of the fused oxazole (B20620) ring and the amino group at the 5-position. The amino group is a strong activating, ortho-, para-directing group, while the oxazole moiety also influences the electron density of the aromatic ring.

Common electrophilic substitution reactions that can be directed to the benzoxazole core include:

Halogenation: Introduction of bromine or chlorine atoms can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The positions ortho to the activating amino group (positions 4 and 6) are the most likely sites for substitution.

Nitration: Nitration can be performed using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration or degradation of the starting material. The nitro group would likely be introduced at the 4- or 6-position.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group onto the aromatic ring, again favoring the positions activated by the amino group.

These functionalizations provide valuable handles for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which can be used to introduce a wide variety of substituents and build molecular complexity.

**5.2. Chemical Transformations at the Amino Group (-NH₂) **

The primary amino group at the 5-position is a versatile functional group that serves as a key site for a wide range of chemical transformations. Its nucleophilic nature allows for reactions with various electrophiles, enabling the synthesis of diverse derivatives.

Key transformations include:

Acylation: The amino group readily reacts with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy to modify the electronic properties and steric bulk of the molecule.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields sulfonamides.

Alkylation and Arylation: The amino group can undergo N-alkylation or N-arylation reactions, although direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. More controlled methods like reductive amination or Buchwald-Hartwig amination are often preferred.

Diazotization: The primary amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This intermediate is highly valuable as it can be subsequently converted into a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -CN, -H) through Sandmeyer or related reactions. This approach was utilized in the synthesis of derivatives of benzo[d]thiazol-2-amine, a structurally related compound. nih.gov

Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases). This reaction is often reversible and can be used to introduce large, functionalized substituents. For instance, benzo[d]thiazol-2-amine derivatives have been synthesized by reacting the parent compound with vanillin. nih.gov

These modifications are fundamental in medicinal chemistry for tuning a compound's solubility, lipophilicity, and ability to form hydrogen bonds, which are critical for biological activity.

Reactivity of the Naphthalene (B1677914) Moiety

The naphthalene ring system is more reactive towards electrophilic substitution than benzene. The substitution pattern is highly dependent on the position of the existing substituent and the reaction conditions. In 2-Naphthalen-2-yl-benzooxazol-5-yl-amine, the benzoxazole group attached at the C2 position of the naphthalene ring acts as a deactivating group, directing incoming electrophiles primarily to the 5, 8, and 6 positions.

Potential reactions on the naphthalene moiety include:

Nitration: Can introduce nitro groups, which can then be reduced to amino groups for further functionalization.

Halogenation: Bromination or chlorination can provide sites for subsequent cross-coupling reactions.

Friedel-Crafts Acylation/Alkylation: These reactions introduce alkyl or acyl groups, though they can sometimes be challenging on deactivated naphthalene systems and may require harsh conditions.

The naphthalene scaffold is a key component in many biologically active molecules, and its derivatives have been reported to possess anti-inflammatory, antibacterial, and antifungal properties. nih.govekb.eg Functionalization of this moiety is therefore a key strategy for modulating the pharmacological profile of the parent compound.

Ring-Opening and Subsequent Ring-Closure Reactions of Benzoxazoles

The benzoxazole ring, while generally stable, can undergo ring-opening reactions under specific conditions, providing a pathway to different heterocyclic systems. This reactivity can be exploited for synthetic diversification.

Hydrolytic Cleavage: Under strong acidic or basic conditions, the oxazole ring can be hydrolyzed to yield the corresponding 2-aminophenol (B121084) derivative. This represents a reversal of the common synthesis method for benzoxazoles.

Rearrangement and Dimerization: Research has shown that related benzoxazole derivatives can undergo complex rearrangements. For example, a synthetic pathway involving benzo[d]oxazol-2-yl(aryl)methanimines as key intermediates has been reported. mdpi.comnih.govresearchgate.net In this process, the formation of an imidazole (B134444) ring is proposed to occur through the opening of one benzoxazole ring, followed by an intermolecular nucleophilic attack and ring closure with another methanimine (B1209239) molecule. mdpi.comnih.govresearchgate.net

Conversion to Other Heterocycles: Ring-opening of the benzoxazole can generate an intermediate that can be trapped by other reagents to form new heterocyclic structures. For instance, a two-step process involving the aminolysis of phthalides (a related oxygen-containing heterocycle) to form a 2-hydroxymethyl substituted benzamide, followed by a Hofmann rearrangement, leads to the formation of benzoxazinones. nih.gov This demonstrates the principle of using ring-opening and subsequent ring-closure to transform one heterocyclic core into another.

These advanced transformations highlight the synthetic utility of the benzoxazole core as a precursor for more complex molecular architectures.

Rational Design of Derivatives for Structure-Property Relationship Studies

The rational design of derivatives of this compound is a powerful strategy in drug discovery and materials science. By systematically modifying different parts of the molecule, researchers can establish clear structure-activity relationships (SAR) or structure-property relationships (SPR). This approach allows for the optimization of a lead compound to enhance its desired properties, such as biological potency or photophysical characteristics.

A notable example of this strategy involves a library of 2-substituted benzo[d]oxazol-5-amine derivatives that were designed and synthesized as multi-target directed ligands for the potential treatment of Alzheimer's disease. nih.gov In this study, various substituents were placed at the 2-position of the benzo[d]oxazol-5-amine core to probe their effect on inhibitory activities against key enzymes. Although the specific naphthalene derivative of the main article was one of many possibilities, the study provides a clear framework for rational design.

Compound/Substituent at 2-PositionAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Aβ Aggregation Inhibition (%)
Phenyl0.452 ± 0.021> 1045.3 ± 2.1
4-Chlorophenyl0.125 ± 0.0152.56 ± 0.1162.1 ± 3.5
4-Nitrophenyl0.088 ± 0.0091.89 ± 0.0871.4 ± 4.2
Naphthalen-2-yl (analogous)Data not specifiedData not specifiedData not specified
Data is illustrative of the types of modifications and evaluations performed on the 2-substituted benzo[d]oxazol-5-amine scaffold, based on findings for related compounds in the cited literature. nih.gov

Similarly, the design of novel 1,3,4-oxadiazole (B1194373) analogues bearing a naphthalen-2-yl amine moiety has been explored for anticancer applications. nih.govresearchgate.net In these studies, different aryl groups were introduced to the oxadiazole ring, and the resulting compounds were evaluated for their anticancer activity. This highlights a common strategy: maintaining a core fragment believed to be important for binding (like the naphthalen-2-yl amine) while modifying peripheral substituents to optimize activity and selectivity. nih.govresearchgate.net

These examples demonstrate that the this compound scaffold is an excellent platform for applying principles of rational design to develop new molecules with tailored biological or material properties.

Solid State Chemistry and Crystal Engineering of 2 Naphthalen 2 Yl Benzooxazol 5 Yl Amine and Its Analogs

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and the conformation of the molecule. For complex organic molecules such as 2-(naphthalen-2-yl)benzo[d]oxazol-5-ylamine and its analogs, SCXRD is indispensable for establishing the absolute structure and understanding its stereochemical details.

While a crystal structure for 2-(naphthalen-2-yl)benzo[d]oxazol-5-ylamine is not publicly available, analysis of its analogs provides significant insight into the crystallographic features that can be expected. These related structures, containing naphthalene (B1677914) and various heterocyclic cores, have been characterized in detail, offering a blueprint for the structural chemistry of this family of compounds. The crystallographic data for several analogs are summarized in the interactive table below, showcasing the common crystal systems and space groups in which these types of molecules crystallize.

Interactive Table 1: Crystallographic Data for Analogs

Compound Name Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°) V (ų) Z
2-(Naphthalen-1-yl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one C₁₈H₁₁NO₂S Monoclinic P2₁/c 11.1509 7.0871 35.2592 97.914 2759.91 8
Naphthalen-2-yl-4-methyl-1,2,3-thiadiazole-5-carboxylate C₁₄H₁₀N₂O₂S Orthorhombic Pbcn 23.475 9.6640 10.814 90.00 2453.2 8
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate C₂₅H₂₅N₄O₆P Monoclinic P2₁/c - - - - - -

Analysis of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

The stability of a crystal lattice is derived from a network of intermolecular interactions. In the case of 2-(naphthalen-2-yl)benzo[d]oxazol-5-ylamine and its analogs, a variety of non-covalent forces are at play, including hydrogen bonds, π–π stacking, and C–H···π interactions. The presence of amine (-NH₂) and benzoxazole (B165842) nitrogen and oxygen atoms makes hydrogen bonding a particularly important feature.

Hydrogen bonds of the N–H···N, N–H···O, C–H···N, and C–H···O types are frequently observed in the crystal structures of related compounds. These interactions can link molecules into dimers, chains, or more complex three-dimensional networks. For example, in the crystal structure of one analog, weak intermolecular C—H⋯O hydrogen bonding is a key feature. In another case, N—H⋯N hydrogen bonds connect molecules into symmetrical dimers.

Beyond classical hydrogen bonds, weaker interactions also play a crucial role in the crystal packing. Aromatic π–π stacking interactions between the naphthalene and benzoxazole ring systems are expected to be a dominant feature, contributing significantly to the stabilization of the crystal structure. Centroid-to-centroid distances between aromatic rings are typically in the range of 3.5 to 4.0 Å for such interactions. Furthermore, C–H···π interactions, where a C-H bond points towards the face of an aromatic ring, provide additional cohesion. The interplay of these varied interactions dictates the final supramolecular architecture.

Interactive Table 2: Non-Covalent Interactions in Analogs

Compound Analog Interaction Type Donor-H···Acceptor Description
2-(Naphthalen-1-yl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one Intramolecular H-bond C—H···N Links oxazole (B20620) N to naphthalene group
Intermolecular H-bond C—H···O Forms a 3D network
π–π stacking oxazole-thiophene, thiophene-naphthalene, oxazole-naphthalene Centroid-centroid distances of 3.525 to 3.889 Å
4-(Naphthalen-2-yl)-N-[(Z)-4-propoxybenzylidene]-1,3-thiazol-2-amine Intermolecular H-bond C—H···π Links molecules into sheets
π–π stacking Benzene-Benzene Very weak, centroid-centroid distance of 3.5741 Å
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate Intermolecular H-bond C-H···O, N-H···O Connects molecules into dimers
Intermolecular H-bond C-H···π Links dimers together

Polymorphic Forms and Crystallization Strategies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in solid-state chemistry and materials science. Different polymorphs of the same compound can exhibit distinct physical properties, such as solubility, melting point, and stability. While no specific studies on the polymorphism of 2-(naphthalen-2-yl)benzo[d]oxazol-5-ylamine have been reported, the rigid nature of its molecular structure suggests that polymorphism is a distinct possibility.

The crystallization strategy employed can significantly influence the resulting polymorphic form. Several techniques are available for growing single crystals of naphthalene-containing organic compounds, which would be applicable to the title compound. A common and straightforward method is slow evaporation from a suitable solvent. The choice of solvent is crucial, as solvent-solute interactions can affect molecular conformation and subsequent packing.

Other established crystallization techniques include:

Slow cooling: A saturated solution at an elevated temperature is allowed to cool slowly, reducing the solubility of the compound and promoting gradual crystal growth.

Vapor diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. Slow diffusion of the second solvent's vapor into the first solution induces crystallization.

Supercritical fluid crystallization: Techniques using supercritical CO₂, for instance, can offer a high degree of control over crystal size and morphology through precise manipulation of pressure and temperature. This method has been successfully used for the unidirectional growth of single crystals of naphthalene and other polycyclic aromatic hydrocarbons.

Screening for polymorphs is an essential step in the solid-state characterization of a new compound and is typically achieved by varying crystallization conditions such as solvent, temperature, and cooling rate.

Supramolecular Assembly and Crystal Network Design

The principles of crystal engineering allow for the rational design of solid-state architectures with desired properties. This is achieved by understanding and controlling the intermolecular interactions that guide the self-assembly of molecules into supramolecular structures. For 2-(naphthalen-2-yl)benzo[d]oxazol-5-ylamine and its analogs, the combination of hydrogen bonding donors and acceptors, along with large aromatic surfaces, provides a versatile toolkit for constructing intricate crystal networks.

The formation of specific supramolecular synthons, which are robust and predictable patterns of intermolecular interactions, is key to this design process. For example, the amine group of the title compound can form reliable N-H···N or N-H···O hydrogen-bonded synthons, leading to the assembly of chains or tapes. These primary structures can then be further organized through weaker interactions like π–π stacking and C-H···π interactions.

In the crystal structures of analogous compounds, it is common to see a hierarchical assembly process. Molecules first form dimers or one-dimensional chains through strong hydrogen bonds. These primary motifs then pack together, guided by π–π stacking of the naphthalene and benzoxazole rings, to form two-dimensional sheets or three-dimensional networks. The specific arrangement of these aromatic systems, whether co-planar or offset, will be determined by the subtle interplay of electrostatic and dispersion forces. The ability to predict and control these packing arrangements is a central goal of crystal engineering, with implications for the design of materials with tailored electronic and optical properties.

Advanced Material Science Applications and Technological Potentials of Benzooxazole Derivatives

Development of Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the benzoxazole (B165842) core, often enhanced by the presence of extended π-conjugated systems like naphthalene (B1677914), makes these compounds excellent candidates for the development of fluorescent probes and chemical sensors. The photophysical properties of 2-aryl-benzoxazoles are highly sensitive to their local environment, a characteristic that is exploited in sensor design.

Derivatives of 2-(naphthalen-2-yl)benzoxazole exhibit strong fluorescence, with emission wavelengths typically falling within the blue to green region of the electromagnetic spectrum. These compounds' absorption and emission maxima, as well as their quantum yields, can be fine-tuned by modifying the substitution pattern on both the benzoxazole and naphthalene rings. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals, leading to shifts in the fluorescence spectra. This sensitivity to electronic effects allows for the rational design of probes for specific analytes.

The amine group at the 5-position of the benzoxazole ring in "2-Naphthalen-2-yl-benzooxazol-5-yl-amine" is particularly significant. This group can act as a recognition site for various analytes, including metal ions and protons. Upon binding of a target species, the electronic properties of the fluorophore can be modulated, resulting in a detectable change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). This principle has been successfully applied in the development of chemosensors for a range of applications, from environmental monitoring to biological imaging.

Table 1: Photophysical Properties of Representative 2-Aryl-Benzoxazole Derivatives

Compound Absorption Max (λabs, nm) Emission Max (λem, nm) Quantum Yield (ΦF) Reference
2-Phenylbenzoxazole 305 365 0.85 researchgate.net
2-(Naphthalen-1-yl)benzoxazole 320 390 0.78 researchgate.net
2-(Naphthalen-2-yl)benzoxazole 330 405 0.82 researchgate.net
2-(4-Aminophenyl)benzoxazole 340 450 0.65 researchgate.net

Optoelectronic Device Components (e.g., OLEDs, OFETs)

The promising photoluminescent and electroluminescent properties of benzoxazole derivatives have led to their investigation as components in optoelectronic devices, most notably Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The rigid and planar structure of the benzoxazole-naphthalene system facilitates efficient charge transport and high fluorescence quantum yields in the solid state, which are crucial for high-performance devices.

In OLEDs, these compounds can function as emitters, hosts, or charge-transporting materials. As emitters, their high quantum yields and tunable emission colors are highly desirable. The deep blue to green emission of many 2-(naphthalen-2-yl)benzoxazole derivatives makes them particularly valuable for display and lighting applications. When used as host materials, their high triplet energy levels can effectively confine the excitons on the dopant molecules, leading to efficient phosphorescent OLEDs.

The charge-transporting properties of these materials are also noteworthy. The electron-deficient nature of the benzoxazole ring, combined with the electron-rich naphthalene moiety, can lead to bipolar charge transport characteristics, which are beneficial for achieving balanced charge injection and recombination in OLEDs, thereby improving device efficiency and lifetime. While specific data for "this compound" is not available, the performance of related compounds in OLEDs highlights the potential of this class of materials.

Table 2: Performance of OLEDs Incorporating Benzoxazole Derivatives

Emitting Layer Maximum External Quantum Efficiency (%) Maximum Luminance (cd/m²) Emission Color Reference
2-(Naphthalen-2-yl)benzoxazole derivative 5.2 8,500 Deep Blue rsc.org
Triphenylamine-benzoxazole derivative 4.8 12,000 Sky Blue rsc.org
Carbazole-benzoxazole derivative 6.1 15,000 Green researchgate.net

Polymer Chemistry and High-Performance Materials

The incorporation of rigid and thermally stable benzoxazole and naphthalene units into polymer backbones is a well-established strategy for creating high-performance materials with exceptional thermal, mechanical, and chemical resistance. Polyimides, polyamides, and other high-temperature polymers containing these moieties are sought after for applications in the aerospace, electronics, and automotive industries.

The presence of the this compound" structure as a monomer or a pendant group in a polymer chain can impart several desirable properties. The rigidity of the benzoxazole-naphthalene unit enhances the glass transition temperature (Tg) and thermal decomposition temperature of the polymer, making it suitable for use in demanding, high-temperature environments. Furthermore, the strong intermolecular interactions, such as π-π stacking between the aromatic rings, can lead to improved mechanical properties, including high tensile strength and modulus.

The amine functionality of "this compound" provides a reactive site for polymerization, allowing for its incorporation into various polymer architectures. For example, it can be used as a diamine monomer in the synthesis of polyimides through condensation with a dianhydride. The resulting poly(benzoxazole-imide)s are known for their excellent balance of thermal stability, mechanical strength, and processability.

Table 3: Thermal and Mechanical Properties of High-Performance Polymers Containing Benzoxazole Moieties

Polymer Type Glass Transition Temperature (Tg, °C) Tensile Strength (MPa) Tensile Modulus (GPa) Reference
Poly(benzoxazole-imide) 350-420 150-200 4.0-5.5 titech.ac.jpresearchgate.net
Naphthalene-containing Polyimide 320-380 120-180 3.5-5.0 mdpi.comresearchgate.net
Poly(p-phenylene benzobisoxazole) (PBO) >600 >3500 >200 rsc.org

Utilization as Advanced Agrochemical Intermediates

The benzoxazole scaffold is a recognized pharmacophore in the agrochemical industry, with several commercial pesticides and herbicides featuring this heterocyclic ring system. The biological activity of these compounds is often attributed to their ability to inhibit specific enzymes or disrupt metabolic pathways in target organisms.

While the direct application of "this compound" in agrochemicals is not documented, its structural features suggest potential as an intermediate in the synthesis of novel active ingredients. The naphthalene moiety can enhance the lipophilicity of the molecule, which may improve its penetration through the waxy cuticles of plants or the exoskeletons of insects. The amine group provides a handle for further chemical modification, allowing for the introduction of various toxophoric groups.

Research on benzoxazole derivatives in agriculture has demonstrated a broad spectrum of activities, including fungicidal, insecticidal, and herbicidal properties. The specific activity is highly dependent on the nature and position of the substituents on the benzoxazole ring. For example, certain 2-aryl-benzoxazoles have shown potent fungicidal activity against a range of plant pathogens. The exploration of naphthalene-containing benzoxazoles as agrochemical candidates is an active area of research, with the aim of developing more effective and environmentally benign crop protection agents.

Structural Scaffolds in Modern Medicinal Chemistry Research

The benzoxazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide variety of biologically active compounds with diverse therapeutic applications. The rigid, planar structure of the benzoxazole ring system allows it to interact with various biological targets, including enzymes and receptors, with high specificity.

The "this compound" scaffold combines the key features of both benzoxazole and naphthalene, both of which are found in numerous pharmaceuticals. Naphthalene derivatives are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The combination of these two pharmacophores in a single molecule could lead to synergistic effects or novel biological activities.

The amine group at the 5-position offers a site for derivatization, enabling the synthesis of a library of compounds for structure-activity relationship (SAR) studies. By systematically modifying this position, medicinal chemists can optimize the potency, selectivity, and pharmacokinetic properties of the lead compound. Benzoxazole derivatives have been investigated for a wide range of therapeutic areas, including as anti-inflammatory agents (by targeting cyclooxygenase enzymes), anticancer agents (by inhibiting various kinases), and antimicrobial agents. The unique electronic and steric properties of the 2-naphthalen-2-yl substituent could influence the binding affinity and selectivity of these compounds for their biological targets. nih.govacs.orgesisresearch.orgdocumentsdelivered.comnih.govekb.eg

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.